molecular formula C7H10N2O2S B599617 2-Methyl-6-(methylsulfonyl)pyridin-3-amine CAS No. 897732-75-1

2-Methyl-6-(methylsulfonyl)pyridin-3-amine

Cat. No. B599617
M. Wt: 186.229
InChI Key: UFMCZYUTXQRFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188098B2

Procedure details

A mixture of 3-amino-6-bromo-2-methylpyridine (ECA International Corporation, Palatine, Ill., USA; 2.0 g, 10.7 mmol), sodium methanesulfinate (Aldrich Chemical Company, Inc., Milwaukee, Wis., USA 5.13 g, 42.8 mmol), copper trifluoromethanesulfonate benzene complex (598 mg, 1.07 mmol), and N,N′-dimethylethylenediamine (115 μL, 1.07 mmol) in dimethylsulfoxide (15 mL) was heated at 150° C. for 4 h. The mixture was cooled and water and ethyl acetate were added. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed twice with water, and then concentrated to approximately 5 mL. This gave a precipitate which was filtered off, washed with a small amount of ethyl acetate and air dried to give 6-Methanesulfonyl-2-methyl-pyridin-3-ylamine (1 g, 50%) as a brown powder. 1H NMR (300 MHz, DMSO-d6) δ 2.30 (s, 3H), 3.05 (s, 3H), 6.04 (br s, 2H), 6.98 (d, 1H, J=8.4 Hz), 7.55 (d, 1H, J=8.2 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
598 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:9])=[N:4][C:5](Br)=[CH:6][CH:7]=1.[CH3:10][S:11]([O-:13])=[O:12].[Na+].CNCCNC.O>CS(C)=O.C1C=CC=CC=1.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Cu+].[Cu+].C(OCC)(=O)C>[CH3:10][S:11]([C:5]1[N:4]=[C:3]([CH3:9])[C:2]([NH2:1])=[CH:7][CH:6]=1)(=[O:13])=[O:12] |f:1.2,6.7.8.9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Br)C
Name
Quantity
5.13 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
115 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
598 mg
Type
catalyst
Smiles
C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 5 mL
CUSTOM
Type
CUSTOM
Details
This gave a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with a small amount of ethyl acetate and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C(=N1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.